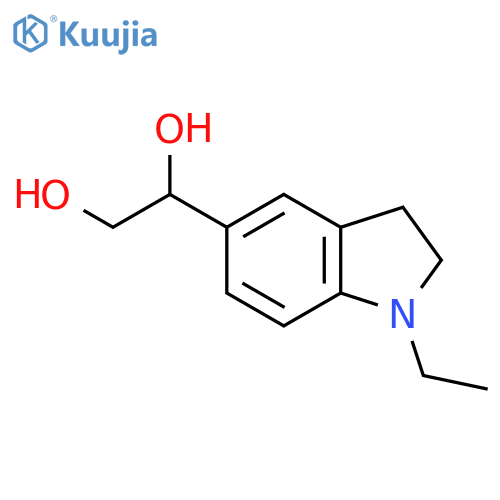

Cas no 2228512-13-6 (1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol)

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol

- 2228512-13-6

- EN300-1752830

-

- インチ: 1S/C12H17NO2/c1-2-13-6-5-9-7-10(12(15)8-14)3-4-11(9)13/h3-4,7,12,14-15H,2,5-6,8H2,1H3

- InChIKey: KCOWDAQWIUWKCQ-UHFFFAOYSA-N

- ほほえんだ: OC(CO)C1C=CC2=C(C=1)CCN2CC

計算された属性

- せいみつぶんしりょう: 207.125928785g/mol

- どういたいしつりょう: 207.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 43.7Ų

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752830-5.0g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1752830-0.1g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-1.0g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1752830-0.5g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-5g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-10g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-0.25g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-2.5g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-1g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 1g |

$986.0 | 2023-09-20 | ||

| Enamine | EN300-1752830-0.05g |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol |

2228512-13-6 | 0.05g |

$827.0 | 2023-09-20 |

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diolに関する追加情報

Comprehensive Overview of 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol (CAS No. 2228512-13-6)

In the realm of organic chemistry, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol (CAS No. 2228512-13-6) stands out as a compound of significant interest due to its unique structural properties and potential applications. This diol derivative, featuring an ethyl-substituted dihydroindole core, has garnered attention in pharmaceutical and material science research. Its molecular framework combines the versatility of dihydroindole with the reactivity of a vicinal diol, making it a valuable intermediate for synthetic transformations.

The compound's CAS number 2228512-13-6 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its role in heterocyclic chemistry, where its indole-ethane-diol motif can participate in cyclization, oxidation, or conjugation reactions. Recent studies highlight its potential as a building block for bioactive molecules, particularly in designing ligands for central nervous system (CNS) targets, a trending topic in drug discovery.

From a synthetic perspective, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol exemplifies the convergence of scaffold diversity and functional group compatibility. Its ethylene glycol side chain offers sites for derivatization, while the dihydroindole ring provides aromatic stability. This balance is crucial for optimizing drug-like properties, a focus area in modern medicinal chemistry. Notably, its structural analogs have been investigated for neuroprotective effects, aligning with current interest in neurodegenerative disease research.

Environmental and green chemistry applications are also emerging for this compound. Its potential as a biodegradable intermediate in polymer synthesis resonates with the global push for eco-friendly materials. Researchers are evaluating its use in sustainable catalysis systems, where its diol group could act as a chelating agent for metal ions. These developments address frequently searched queries like "green alternatives for chemical synthesis" and "non-toxic polymer precursors."

Analytical characterization of CAS 2228512-13-6 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's stereochemical purity, a key concern for chiral synthesis applications. The growing demand for enantioselective catalysis has further amplified interest in such detailed structural analyses, as reflected in search trends for "chiral diol applications."

In conclusion, 1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol represents a multifaceted compound with expanding relevance across pharmaceutical development, material science, and green chemistry. Its CAS registry number 2228512-13-6 ensures unambiguous identification in global research efforts. As investigations continue into its structure-activity relationships and industrial scalability, this compound is poised to remain a subject of scientific and commercial interest.

2228512-13-6 (1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethane-1,2-diol) 関連製品

- 147345-36-6(Butanoic acid,4-bromo-4,4-difluoro-)

- 2229498-05-7(3-(2-{(tert-butoxy)carbonylamino}-5-hydroxyphenyl)-2-methoxypropanoic acid)

- 745074-60-6(Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)

- 886499-40-7(2-Chloro-6-fluoro-3-methoxybenzoic acid)

- 2171490-11-0(1-(2-cyano-2-cyclopropylethyl)azetidine-2-carboxamide)

- 253684-24-1(1-(2,2-Dibromovinyl)-2-nitrobenzene)

- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)

- 1181589-70-7(2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide)

- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

- 1732-96-3(Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))